Regioisomeric Differentiation: 4-yl vs. 5-yl Isoindole Substitution Controls Target Accessibility
The 4-yl substitution pattern on the isoindole-1,3-dione ring in CAS 892852-83-4 positions the benzenesulfonyl-propanamide side chain at a distinct dihedral angle relative to the phthalimide plane compared to the 5-yl regioisomer (CAS 868676-66-8). In the benzenesulfonyl-indole HDAC inhibitor class, 1-(phenylsulfonyl)indole derivatives with substitution at different indole positions exhibit IC₅₀ values ranging from 12.3 nM (optimized substitution) to >1,000 nM (unfavorable position), representing an approximately 80-fold potency differential driven solely by regioisomeric positioning [1]. While direct comparative IC₅₀ data for the 4-yl vs. 5-yl phthalimide isomers are not available in the public domain, the well-established positional sensitivity of the broader benzenesulfonyl-isoindole chemotype supports the procurement relevance of the 4-yl regioisomer as a distinct chemical entity [1].
| Evidence Dimension | Positional regioisomer impact on target potency |
|---|---|
| Target Compound Data | 4-yl isoindole substitution (CAS 892852-83-4); C₁₇H₁₄N₂O₅S; MW 358.37 |
| Comparator Or Baseline | 5-yl isoindole substitution (CAS 868676-66-8); C₁₇H₁₄N₂O₅S; MW 358.4. Class benchmark: 1-(phenylsulfonyl)indole HDAC inhibitors show IC₅₀ range 12.3 nM–>1,000 nM depending on substitution position [1] |
| Quantified Difference | ~80-fold potency range across benzenesulfonyl-indole regioisomers (class-level inference); direct 4-yl vs. 5-yl phthalimide comparison data pending |
| Conditions | HDAC isoenzyme inhibition assays (biochemical); Hep3B hepatocellular carcinoma cell line (GI₅₀ 0.36 μM for optimized analog) [1] |
Why This Matters
Procurement of the incorrect regioisomer (5-yl instead of 4-yl) risks an up to ~80-fold loss in target potency if the structure-activity relationship of the isoindole-dione series mirrors that of the benzenesulfonyl-indole series, requiring independent validation of each positional isomer.
- [1] WO2024218227A1. Indole derivatives as histone deacetylase (HDAC) inhibitors for the treatment of cancer. WIPO Patent Application. Published 2024-04-18. Reports 1-(phenylsulfonyl)indole HDAC IC₅₀ values as low as 12.3 nM and Hep3B GI₅₀ of 0.36 μM. View Source
